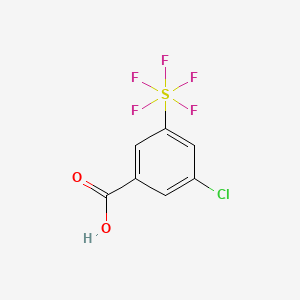

3-Chloro-5-(pentafluorosulfur)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUCPMZEYUIRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-(pentafluorosulfur)benzoic acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Pentafluorosulfanyl Moiety in Medicinal Chemistry

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can overcome the challenges of drug resistance, metabolic instability, and off-target toxicity. In this pursuit, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, earning the moniker of a "super-trifluoromethyl" group.[1] Its unique combination of physicochemical properties, including high thermal and chemical stability, profound electronegativity, and significant lipophilicity, makes it a highly attractive substituent for modulating the biological activity and pharmacokinetic profiles of therapeutic candidates.[1][2]

This technical guide provides a comprehensive overview of 3-Chloro-5-(pentafluorosulfur)benzoic acid, a key building block that marries the advantageous properties of the SF₅ group with the versatile reactivity of a substituted benzoic acid. This molecule serves as a valuable starting material for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Core Compound Identification

-

Chemical Name: this compound

-

CAS Numbers: 1211589-32-0, 1448317-67-6

-

Molecular Formula: C₇H₄ClF₅O₂S

Physicochemical and Toxicological Profile

Precise experimental data for this compound is not extensively available in the public domain. However, by examining structurally related analogs, we can infer a likely profile for this compound. The following table summarizes these estimated properties and potential hazards, drawing comparisons with related benzoic acid derivatives.

| Property | This compound (Predicted) | 3-Chlorobenzoic acid (Reference) | 2-Chloro-5-(fluorosulfonyl)benzoic acid (Reference) | 3-Chloro-5-fluorobenzoic acid (Reference) |

| Molecular Weight | 282.62 g/mol | 156.57 g/mol | Not specified | >95% Purity[3] |

| Physical Form | Likely a solid at room temperature | Solid | Solid | Solid[3] |

| Melting Point | Not available | 128-130 °C | Not available | Not available |

| Boiling Point | Not available | Not available | Not available | Not available |

| Solubility | Expected to have good solubility in organic solvents | Soluble in organic solvents | Not specified | Not specified |

| Hazard Statements | Likely to cause skin and eye irritation. May be harmful if swallowed. | H315: Causes skin irritation. H319: Causes serious eye irritation. | May cause respiratory irritation.[4] | Causes serious eye irritation.[3] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | P264, P280, P302+P352, P305+P351+P338 | P261, P271, P280, P304+P340, P305+P351+P338[4] | P264, P280, P302+P352, P305+P351+P338[3] |

Note: The data for this compound is inferred and should be treated with caution. Always consult a comprehensive Safety Data Sheet (SDS) before handling any chemical.

The Strategic Advantage of the Pentafluorosulfanyl Group in Drug Design

The SF₅ group's utility in drug discovery stems from its distinct electronic and steric properties. Its strong electron-withdrawing nature can significantly alter the pKa of the benzoic acid moiety, influencing its binding affinity to biological targets. Furthermore, the chemical robustness of the SF₅ group can enhance the metabolic stability of a drug candidate, prolonging its half-life in the body.[5]

Caption: Physicochemical properties of the SF₅ group and their impact on drug design.

Proposed Synthetic Workflow

Step-by-Step Methodology:

-

Bromination of a Suitable Precursor: The synthesis could commence with the bromination of a commercially available substituted aniline or a related aromatic compound to introduce a bromine atom at a key position for subsequent functionalization.

-

Chlorination: Following bromination, a chlorination step would introduce the chloro-substituent at the desired position on the aromatic ring.

-

Diazotization and Removal of the Amino Group: The amino group can be converted to a diazonium salt, which is then removed, for instance, by treatment with hypophosphorous acid.

-

Formation of a Grignard Reagent: The bromo- and chloro-substituted aromatic intermediate would then be reacted with magnesium to form a Grignard reagent.

-

Carboxylation: The final step would involve the carboxylation of the Grignard reagent using carbon dioxide (dry ice) to yield the desired this compound.

This proposed synthesis is inspired by methodologies described in patents for the synthesis of similarly substituted aromatic compounds.[6]

Caption: Proposed multi-step synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Benzoic acid and its derivatives have a long and successful history in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of drugs.[7] The introduction of the SF₅ group is a modern strategy to enhance the therapeutic potential of these established pharmacophores.

While specific applications of this compound are not yet widely reported in peer-reviewed literature, its structural features suggest its potential as a valuable building block in several therapeutic areas:

-

Oncology: Many anticancer agents incorporate halogenated aromatic rings. The unique electronic properties of the SF₅ group could be leveraged to design novel kinase inhibitors or other targeted therapies.

-

Infectious Diseases: The development of new antibacterial and antiviral agents is a critical area of research. The lipophilicity imparted by the SF₅ group could enhance the ability of drugs to penetrate bacterial cell walls or viral envelopes.

-

Neuroscience: The blood-brain barrier is a significant obstacle in the development of drugs for central nervous system disorders. The modulated lipophilicity of SF₅-containing compounds could improve their ability to cross this barrier.

The general synthetic utility of substituted benzoic acids in creating diverse chemical libraries for high-throughput screening makes this compound a compound of high interest for lead discovery and optimization programs.

Conclusion and Future Perspectives

This compound represents a confluence of established and emerging strategies in medicinal chemistry. The reliability of the benzoic acid scaffold, combined with the unique and advantageous properties of the pentafluorosulfanyl group, positions this molecule as a valuable tool for the synthesis of next-generation therapeutics. As synthetic methodologies for aryl-SF₅ compounds become more refined and accessible, we can anticipate the increased utilization of building blocks like this compound in the discovery and development of novel drugs to address unmet medical needs. The continued exploration of the "super-trifluoromethyl" properties of the SF₅ group promises to unlock new avenues in the design of more effective and safer medicines.

References

-

Thieme Chemistry. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. [Link]

-

ResearchGate. Practical methods for the synthesis of arylsulfur pentafluorides. [Link]

-

PubMed Central. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]

-

Beilstein Journals. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. [Link]

-

ResearchGate. Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid. [Link]

-

ResearchGate. Recent advances in the chemistry and the application of SF5-compounds. [Link]

- CoLab.

-

Thermo Fisher Scientific. Certificate of analysis - 2-(4-Chloro-3-nitrobenzoyl)benzoic acid. [Link]

- Google Patents. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.

-

Google Patents. United States Patent Office - 4-Substituted amino-5-sulfamoylbenzoic acid derivatives. [Link]

-

Thermo Fisher Scientific. Certificate of analysis - Benzoic acid, 99%. [Link]

-

ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Scribd. Certificate of Analysis: Benzoic Acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]

- 7. preprints.org [preprints.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-(pentafluorosulfur)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Chloro-5-(pentafluorosulfur)benzoic acid, a compound of significant interest to researchers, scientists, and drug development professionals. While experimental data for this specific molecule is limited, this guide synthesizes available information on closely related analogues and the unique characteristics of the pentafluorosulfur (SF₅) group to present a robust profile. This document delves into the structural and electronic properties, offers estimations for key physicochemical parameters, and provides detailed, field-proven methodologies for their experimental determination. Furthermore, a plausible synthetic route and expected spectral characteristics are outlined to support further research and application.

Introduction: The Emergence of a "Super-Trifluoromethyl" Moiety in Drug Discovery

This compound (C₇H₄ClF₅O₂S) is an aromatic carboxylic acid featuring two highly electronegative substituents: a chlorine atom and a pentafluorosulfur (SF₅) group. The SF₅ group, in particular, has garnered considerable attention in medicinal chemistry and materials science, often being referred to as a "super-trifluoromethyl group".[1][2] This is due to its exceptional properties, including high electronegativity, thermal and chemical stability, and significant lipophilicity.[1][3] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making SF₅-substituted compounds attractive candidates for the development of novel therapeutics and advanced materials.[4][5] The presence of the chlorine atom further modulates the electronic landscape of the benzoic acid ring, influencing its acidity and reactivity. This guide aims to provide a detailed understanding of the physicochemical properties of this compound, thereby facilitating its exploration in various scientific endeavors.

Core Physicochemical Properties

| Property | Value (Identifier/Estimated) | Rationale for Estimation |

| CAS Number | 1211589-32-0[6] | Identifier |

| Molecular Formula | C₇H₄ClF₅O₂S[6] | Identifier |

| Molecular Weight | 282.62 g/mol | Calculated from the molecular formula. |

| Melting Point | ~155-165 °C | Estimated based on the melting point of 3-(pentafluorosulfanyl)benzoic acid (159-160 °C)[7] and the influence of a chloro-substituent. |

| Boiling Point | > 300 °C (decomposes) | Benzoic acid derivatives with high molecular weights and strong intermolecular forces tend to have high boiling points and often decompose before boiling at atmospheric pressure. |

| Solubility in Water | Low | The presence of the highly lipophilic SF₅ group and the aromatic ring is expected to significantly decrease water solubility. |

| pKa | ~3.0 - 3.5 | The strong electron-withdrawing effects of both the chlorine and SF₅ groups are expected to increase the acidity of the carboxylic acid, lowering its pKa compared to benzoic acid (4.2). This is in line with the pKa of 3-chlorobenzoic acid (~3.8).[8] |

| LogP | > 4.0 | The SF₅ group is known to be highly lipophilic.[3] The estimated LogP is based on the contribution of the SF₅ and chloro groups to the overall lipophilicity. |

Synthesis and Reaction Pathways

A plausible synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of SF₅-containing aromatic compounds and benzoic acid derivatives.[9]

Caption: Proposed synthetic workflow for this compound.

Proposed Synthetic Protocol

-

Diazotization and Sandmeyer Reaction of 3-Chloroaniline: 3-Chloroaniline is diazotized using sodium nitrite in the presence of hydrobromic acid at low temperatures (0-5 °C). The resulting diazonium salt is then subjected to a Sandmeyer reaction with copper(I) bromide to yield 3-bromo-5-chlorobenzoic acid.

-

Halogen Exchange (Finkelstein Reaction): The bromo-substituent in 3-bromo-5-chlorobenzoic acid can be converted to an iodo-substituent via a copper-catalyzed Finkelstein reaction using sodium iodide. This step is often beneficial as iodoarenes can be more reactive in subsequent radical reactions.

-

Introduction of the Pentafluorosulfur Group: The final step involves the introduction of the SF₅ group. This is typically achieved through a radical reaction of the corresponding aryl iodide or bromide with a source of the SF₅ radical, such as pentafluorosulfur chloride (SF₅Cl), often initiated by UV irradiation or a chemical radical initiator.[5]

Experimental Methodologies for Physicochemical Property Determination

The following section outlines detailed, standardized protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in water.

-

An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Experimental workflow for determining aqueous solubility.

Determination of pKa (Acid Dissociation Constant)

The pKa can be determined by potentiometric titration.

-

A known mass of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol, if solubility in pure water is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is also the standard for determining LogP.

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and water layers is determined analytically (e.g., by HPLC).

-

LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Expected Spectral Characteristics

While experimental spectra for this compound are not available, its spectral features can be predicted based on the known spectra of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region. Due to the 3,5-disubstitution pattern, three distinct signals for the aromatic protons are anticipated. The strong electron-withdrawing nature of both the chloro and SF₅ groups will cause a downfield shift of these protons compared to benzene. The expected splitting pattern would be complex due to meta-coupling. The acidic proton of the carboxylic acid group will appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the seven carbon atoms. Due to symmetry, the spectrum will display six distinct signals: one for the carboxylic carbon, and five for the aromatic carbons. The carboxylic carbon will be the most downfield signal. The carbons attached to the electronegative chlorine and sulfur atoms will also be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[10][11][12]

-

A broad O-H stretching band for the carboxylic acid will be observed in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid will appear around 1700 cm⁻¹.

-

C-O stretching and O-H bending vibrations will also be present.

-

Absorptions corresponding to the C-Cl and S-F bonds will be found in the fingerprint region.

-

Aromatic C-H and C=C stretching vibrations will also be visible.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (282.62 g/mol ).[13] Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic for compounds containing one chlorine atom.[13] Fragmentation patterns will likely involve the loss of the carboxylic acid group, the chlorine atom, and fragments of the pentafluorosulfur group.

Conclusion

This compound represents a molecule with high potential in the fields of medicinal chemistry and materials science, largely owing to the unique properties imparted by the pentafluorosulfur group. While a complete experimental characterization is yet to be published, this guide provides a solid foundation for researchers by offering reliable estimations of its physicochemical properties, detailed experimental protocols for their determination, a plausible synthetic strategy, and predicted spectral data. The information compiled herein is intended to catalyze further investigation and unlock the full potential of this intriguing compound.

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. August 29, 2023. [Link]

-

Nguyen TM, René F, Bizet V, Cahard D. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chem Soc Rev. 2026 Jan 5. doi: 10.1039/d5cs00566c. [Link]

-

Welch JT. Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. October 30, 2025. [Link]

-

Altomonte S, Zanda M. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. J Fluorine Chem. 2013;145:21-41. [Link]

-

Quora. What functional groups would be present in benzoic acid and seen on the IR spectrum? October 20, 2020. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Wnuk S, Wyrzykiewicz E, Kaczmarek E, Kinastowski S. Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry. 1990;28(3):271-280. [Link]

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

-

Hayashi S, Kimura N. Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. [Link]

-

McLafferty FW. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. 1962;34(1):2-15. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

-

ResearchGate. 1H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic... [Link]

-

PMC. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. January 1, 2018. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. August 5, 2025. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... [Link]

-

MIT OpenCourseWare. APPENDIX 2. [Link]

-

ACS Publications. 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). June 26, 2023. [Link]

- Google Patents. PT92117A - PROCESS FOR THE SYNTHESIS OF 3-CHLORO-2,4,5-TRIFLUOROBENZOIC ACID.

- Google Patents. EP0366149A1 - Improved process for the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid.

-

PMC. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. March 12, 2024. [Link]

-

CHEMISTRY 1000. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

-

MDPI. Predicted Mutual Solubilities in Water + C5-C12 Hydrocarbon Systems. Results at 298 K. [Link]

- Google Patents. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.

-

Google Patents. United States Patent Office. [Link]

-

Google Patents. (12) United States Patent. December 5, 2008. [Link]

-

PubChem. 3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840. [Link]

-

PubChem. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646. [Link]

-

ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]

-

MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

-

ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. November 26, 2025. [Link]

-

ResearchGate. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. August 5, 2025. [Link]

-

PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1211589-32-0 [chemicalbook.com]

- 7. 3-(PENTAFLUOROSULFANYL)BENZOIC ACID | 833-96-5 [chemicalbook.com]

- 8. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structure and Conformation of 3-Chloro-5-(pentafluorosulfur)benzoic Acid

This technical guide offers a comprehensive examination of the structural and conformational properties of 3-Chloro-5-(pentafluorosulfur)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. By leveraging established principles of physical organic chemistry and drawing parallels with closely related analogs, this document provides a detailed analysis for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pentafluorosulfur (SF₅) Moiety

The pentafluorosulfur (SF₅) group has emerged as a compelling substituent in the design of novel molecules, often referred to as a "super-trifluoromethyl" group.[1] Its unique combination of properties, including high electronegativity, significant steric bulk, and exceptional chemical and thermal stability, makes it a valuable tool for modulating the physicochemical and biological characteristics of organic compounds.[1][2] The introduction of the SF₅ group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making it a substituent of high interest in the development of pharmaceuticals and agrochemicals. This compound combines the features of this unique group with the versatile benzoic acid scaffold, presenting a platform for further chemical exploration.

Molecular Structure and Key Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1211589-32-0 | N/A |

| Molecular Formula | C₇H₄ClF₅O₂S | N/A |

| Molecular Weight | 282.62 g/mol | N/A |

| Predicted Acidity | More acidic than benzoic acid | [3][4] |

The acidity of the carboxylic acid is anticipated to be significantly increased compared to benzoic acid due to the potent electron-withdrawing inductive effects of both the chlorine and the pentafluorosulfur substituents.[3][4]

Conformational Analysis: A Dual-Rotor System

The conformational landscape of this compound is primarily dictated by the rotational freedom around two key single bonds: the C(ring)-COOH bond and the C(ring)-SF₅ bond.

Orientation of the Carboxylic Acid Group

The orientation of the carboxylic acid group relative to the aromatic ring in substituted benzoic acids is a well-studied phenomenon. Generally, the carboxylic acid group prefers to be coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance from ortho-substituents can force the carboxyl group out of the plane.[5] In the case of this compound, with meta-substituents, significant steric clash with the carboxylic acid group is not expected. Therefore, a largely planar conformation of the benzoic acid moiety is predicted.

Computational studies on meta-substituted benzoic acids indicate that the energetic barrier to rotation around the C(ring)-COOH bond is relatively low, allowing for the existence of different conformers in solution.[6]

Conformation of the Pentafluorosulfur (SF₅) Group

The SF₅ group possesses an octahedral geometry around the sulfur atom.[7] A critical aspect of its conformation when attached to an aromatic ring is the rotational barrier around the C-S bond. While free rotation might be assumed, steric and electronic interactions can lead to preferred orientations.

The X-ray crystal structure of the closely related 3-(pentafluorosulfur)benzoic acid provides invaluable insight.[7] In this structure, the SF₅ group is not freely rotating, and it adopts a specific orientation relative to the benzene ring. This suggests that even in the absence of ortho-substituents, packing forces in the solid state and subtle electronic interactions can influence its conformation. For this compound, a similar preferred orientation is expected, likely influenced by dipole-dipole interactions and crystal packing forces in the solid state.

The following diagram illustrates the key rotational degrees of freedom in the molecule.

Caption: Key rotational axes in this compound.

Proposed Synthesis Pathway

While a specific synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for analogous compounds.[7][8] The synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives often commences from the corresponding nitro-substituted precursors.[7]

A logical synthetic approach would involve the following key steps:

Caption: A proposed synthetic workflow for this compound.

Experimental and Computational Characterization Protocols

To fully elucidate the structure and conformation of this compound, a combination of experimental and computational techniques is required.

Experimental Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation of the aromatic protons. | Three distinct aromatic proton signals, with coupling patterns consistent with a 1,3,5-trisubstituted benzene ring. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the seven carbon atoms, with chemical shifts influenced by the attached substituents. |

| ¹⁹F NMR | Characterization of the SF₅ group. | A characteristic A₄B pattern: a doublet for the four equatorial fluorines and a quintet for the axial fluorine.[9] The chemical shifts will be indicative of the electronic environment. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorptions for the O-H and C=O stretches of the carboxylic acid, as well as S-F stretching vibrations. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns. |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state structure and conformation. | Precise bond lengths, bond angles, and dihedral angles, revealing the conformation of the carboxylic acid and SF₅ groups in the crystal lattice. |

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences and energetic landscape of molecules.

Protocol for Conformational Analysis:

-

Geometry Optimization: Perform geometry optimizations of various possible conformers (e.g., different rotational positions of the COOH and SF₅ groups) using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies.

-

Potential Energy Surface Scan: To determine the rotational barriers, perform a relaxed potential energy surface scan by systematically varying the dihedral angles of the C(ring)-COOH and C(ring)-SF₅ bonds.

-

NMR Chemical Shift Prediction: Calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method to compare with experimental data.

Conclusion

This compound is a molecule with significant potential, owing to the unique properties imparted by the SF₅ group. Based on the analysis of closely related structures and fundamental chemical principles, we predict a largely planar benzoic acid moiety and a specific, rather than freely rotating, conformation for the pentafluorosulfur group. The proposed synthetic and characterization workflows provide a robust framework for the empirical investigation of this compound. Further experimental and computational studies are warranted to fully delineate its structural and conformational intricacies, which will undoubtedly aid in its application in drug discovery and materials science.

References

-

Experimental and Computational Development of a Conformationally Flexible Template for the meta-C–H Functionalization of Benzoic Acids. National Institutes of Health. Available at: [Link]

-

Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. ResearchGate. Available at: [Link]

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. Available at: [Link]

-

Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. Available at: [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. Available at: [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health. Available at: [Link]

-

Transformation of Ar‐SF4Cl to Ar‐SF5. Isolated yields are given and ¹⁹F... ResearchGate. Available at: [Link]

-

Synthesis of 3-chlorobenzoic acid. YouTube. Available at: [Link]

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Max Delbrück Center for Molecular Medicine. Available at: [Link]

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Publications. Available at: [Link]

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. PubMed. Available at: [Link]

- Novel preparation method of 3,5-dichlorobenzoyl chloride. Google Patents.

-

(PDF) Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. ResearchGate. Available at: [Link]

-

Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect. ResearchGate. Available at: [Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Available at: [Link]

-

Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. PubMed. Available at: [Link]

-

Crystal structure of 3,5-dichloro-2-hydroxy-benzoic acid, C6H2Cl2(OH)COOH. ResearchGate. Available at: [Link]

-

Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv. Available at: [Link]

-

The crystal structure of 3-hydroxy-5-oxo-4-propanoylcyclohex-3-ene-1-carboxylic monohydrate, C 10 H 14 O 6. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and Computational Development of a Conformationally Flexible Template for the meta-C–H Functionalization of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Pentafluorosulfur Group's Profound Electronic Influence on Benzoic Acid: A Technical Guide

Executive Summary

The pentafluorosulfur (SF5) group is rapidly emerging from a synthetic curiosity to a cornerstone functional group in modern medicinal chemistry and materials science. Often dubbed a "super-trifluoromethyl" group, its unique combination of properties—extreme electronegativity, substantial steric bulk, and exceptional chemical and metabolic stability—allows for profound modulation of molecular characteristics.[1] This guide provides an in-depth analysis of the electronic effects of the SF5 group, focusing specifically on its powerful acidifying influence on the benzoic acid scaffold. We will dissect the inductive and resonance contributions to its electron-withdrawing nature, quantify this effect using Hammett constants, and translate this to a calculated impact on acidity (pKa). Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis of SF5-substituted benzoic acids and the experimental determination of their pKa values, empowering researchers to leverage this remarkable functional group in their own development programs.

The Emergence of a Unique Functional Group: An Introduction to Pentafluorosulfur

For decades, the trifluoromethyl (CF3) group has been the gold standard for introducing fluorine into bioactive molecules to enhance properties like metabolic stability and binding affinity. The pentafluorosulfur (SF5) group, however, presents a compelling alternative with a more potent and nuanced electronic profile.[2] It consists of a central sulfur atom in a hypervalent state, bonded to five fluorine atoms in a square pyramidal geometry.[3] This arrangement results in a functional group that is not only exceptionally stable to harsh chemical and thermal conditions but also possesses an electronic signature that surpasses most common electron-withdrawing groups.[2] Its unique combination of high electronegativity and significant lipophilicity—two properties that are often mutually exclusive—makes it a particularly powerful tool for drug development professionals seeking to optimize pharmacokinetic and pharmacodynamic profiles.[4]

The Electronic Profile: Deconstructing the Power of SF5

The extraordinary electron-withdrawing capacity of the SF5 group is a composite of two primary electronic mechanisms: a dominant negative inductive effect (-I) and a notable resonance contribution through negative hyperconjugation (-M).

-

Inductive Effect (-I): The five highly electronegative fluorine atoms create a strong dipole moment by pulling electron density away from the central sulfur atom. This positive polarization of the sulfur atom, in turn, strongly withdraws electron density from the aromatic ring through the sigma bond framework. This effect is powerful and distance-dependent, influencing the entire molecule.[4]

-

Resonance Effect (-M / Negative Hyperconjugation): While the SF5 group does not participate in classical resonance delocalization, it stabilizes negative charge in the π-system through negative hyperconjugation. This occurs when the electron-rich π-orbitals of the benzene ring overlap with the low-lying σ* (antibonding) orbitals of the S-F bonds. This interaction delocalizes electron density from the ring onto the fluorine atoms, further enhancing its electron-accepting capability. This effect is most pronounced when the SF5 group is in the para position, where it can directly interact with the developing charge at the carboxylic acid attachment point.[4]

Figure 1: Visualization of the dual electronic withdrawal mechanisms of the SF5 group.

Quantifying Electron Withdrawal: Hammett Constants

The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems.[5] The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a group. A more positive σ value indicates a stronger electron-withdrawing effect. The SF5 group exhibits some of the largest positive σ values ever recorded, underscoring its extreme electron-withdrawing power, particularly when compared to other common functionalities.

Table 1: Hammett Substituent Constants (σ) for Common Electron-Withdrawing Groups

| Substituent | σ_meta (σm) | σ_para (σp) |

|---|---|---|

| -SF5 | 0.61 [4] | 0.68 [4] |

| -NO2 | 0.71[6] | 0.78[6] |

| -CN | 0.56[6] | 0.66[6] |

| -CF3 | 0.43[4] | 0.54[4] |

| -H | 0.00 | 0.00 |

As the data shows, the SF5 group is a significantly stronger electron-withdrawing group than the trifluoromethyl (-CF3) group and is electronically comparable to the cyano (-CN) and nitro (-NO2) groups, but with the added benefits of high lipophilicity and metabolic stability.

Impact on Benzoic Acid: A Profound Increase in Acidity

The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups substituted on the benzene ring increase acidity by delocalizing and stabilizing the negative charge of the carboxylate group, thereby facilitating the release of the proton.[7]

Given the exceptionally strong electron-withdrawing nature of the SF5 group, its placement on a benzoic acid molecule is expected to cause a dramatic increase in acidity, reflected by a significant decrease in the pKa value.

Calculating the pKa of SF5-Substituted Benzoic Acids

pKa(substituted) = pKa(unsubstituted) - ρσ

For the dissociation of benzoic acids in water at 25°C, the reaction constant (ρ) is defined as 1.0. Therefore, the equation simplifies to:

pKa(substituted) = pKa(unsubstituted) - σ

Using the accepted pKa of benzoic acid (~4.20) and the Hammett constants from Table 1, we can calculate the expected pKa values.

Table 2: Experimental and Calculated pKa Values of Substituted Benzoic Acids

| Compound | Substituent | Position | pKa (Experimental) | pKa (Calculated) |

|---|---|---|---|---|

| Benzoic Acid | -H | - | 4.20 | N/A |

| 4-Nitrobenzoic Acid | -NO2 | para | 3.44[7] | 3.42 |

| 3-(Pentafluorosulfanyl)benzoic Acid | -SF5 | meta | Not readily available | 3.59 |

The calculations predict that the introduction of an SF5 group increases the acidity of benzoic acid by a factor of 4-5 times. This positions SF5-substituted benzoic acids as significantly stronger acids, a critical consideration in drug design for tuning the ionization state of a molecule at physiological pH.

Experimental Methodologies

To facilitate further research, we provide validated, step-by-step protocols for the synthesis of a representative SF5-benzoic acid and the experimental determination of its pKa.

Synthesis of 4-(Pentafluorosulfanyl)benzoic Acid

This protocol is adapted from established literature procedures describing a multi-step synthesis starting from the corresponding nitro-derivative.

Figure 2: General synthetic workflow for 4-(pentafluorosulfanyl)benzoic acid.

Step-by-Step Protocol:

-

Reduction of Nitro Group: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-nitrophenylsulfur pentafluoride in ethanol. Add a stoichiometric excess of iron powder followed by concentrated hydrochloric acid dropwise. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation of Aniline: Cool the reaction mixture, filter it through celite to remove iron salts, and neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the product, 4-(pentafluorosulfanyl)aniline, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Diazotization and Sandmeyer Reaction: Dissolve the isolated aniline in an aqueous solution of hydrobromic acid and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Add the cold diazonium salt solution to the CuBr solution. Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion.

-

Isolation of Bromide: After cooling, extract the product, 4-bromopentafluorosulfanylbenzene, with diethyl ether. Wash the organic layer with sodium hydroxide solution and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Grignard Reaction and Carboxylation: To a flame-dried flask under an inert atmosphere (N2 or Ar), add magnesium turnings and a crystal of iodine in anhydrous THF. Add a small amount of the 4-bromopentafluorosulfanylbenzene to initiate the reaction. Once initiated, add the remaining bromide dropwise to maintain a gentle reflux. After formation of the Grignard reagent is complete, cool the mixture and bubble dry carbon dioxide gas through the solution for several hours.

-

Final Product Isolation: Quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated HCl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(pentafluorosulfanyl)benzoic acid. Purify by recrystallization.

Determination of pKa by Potentiometric Titration

This protocol provides a self-validating system for the accurate measurement of acid dissociation constants.

Materials and Equipment:

-

Calibrated pH meter and electrode

-

Automatic burette or precision manual burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel with temperature control

-

Standardized 0.1 M NaOH (carbonate-free)

-

Standardized 0.1 M HCl

-

0.15 M KCl solution (to maintain ionic strength)

-

High-purity water

-

Nitrogen gas source

Step-by-Step Protocol:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh a sample of SF5-benzoic acid and dissolve it in high-purity water to create a solution of known concentration (e.g., 1 mM). If solubility is limited, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa for that specific solvent mixture. Add 0.15 M KCl to maintain constant ionic strength.

-

Titration Setup: Transfer a precise volume (e.g., 20 mL) of the sample solution to the titration vessel. Place the vessel on the magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Purge the solution with nitrogen for 5-10 minutes to displace dissolved CO2 and maintain an inert atmosphere during the titration.

-

Acidification: Add 0.1 M HCl to the solution until the pH is stable at approximately 1.8-2.0 to ensure the carboxylic acid is fully protonated.

-

Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).

-

Data Collection: Continue the titration until the pH reaches approximately 12.0-12.5, ensuring the full titration curve, including the equivalence point, is captured.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the curve). This can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the peak indicates the equivalence point. The volume at the half-equivalence point is half of this value.

-

Validation: Perform the titration in triplicate to ensure reproducibility. The average pKa and standard deviation should be reported.

Conclusion and Outlook

The pentafluorosulfur group exerts a profound electron-withdrawing effect on the benzoic acid ring, significantly enhancing its acidity. This influence, driven by a powerful combination of inductive withdrawal and negative hyperconjugation, is quantitatively captured by its large positive Hammett constants. The resulting increase in acidity, as predicted by Hammett analysis, is a critical parameter for scientists in drug discovery, enabling fine-tuning of a compound's ionization state to optimize solubility, permeability, and target engagement. As synthetic methodologies for introducing the SF5 group become more accessible, its role as a "super-trifluoromethyl" bioisostere is poised to expand, offering new avenues for the rational design of next-generation therapeutics and advanced materials.

References

-

La-Venia, A., et al. (2025). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Journal of Materials Chemistry C. Retrieved from [Link]

-

ResearchGate. (n.d.). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. Retrieved from [Link]

-

Purdíková, E., et al. (2025). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Omega. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Michigan State University. (n.d.). Ionization Constants of Organic Acids. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

-

Zarantonello, C., et al. (2002). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3–SF5–C6H4–COOH. Journal of Fluorine Chemistry, 116(2), 145-150. Retrieved from [Link]

-

OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Retrieved from [Link]

-

Schwarzenbach, R. P., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]

-

Ajenjo, J., et al. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. Chemistry – A European Journal. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Green Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]

-

Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

-

Beier, P. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Medicinal Chemistry. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]

Sources

- 1. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-(pentafluorosulfur)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 3-Chloro-5-(pentafluorosulfur)benzoic acid, a valuable building block in medicinal chemistry. The unique physicochemical properties imparted by the pentafluorosulfur (SF₅) group make this compound a significant tool for the development of novel therapeutics. This document will delve into a plausible synthetic route, detailed characterization methodologies, and the underlying scientific principles that guide these processes.

The Significance of the Pentafluorosulfur Moiety in Drug Discovery

The pentafluorosulfur (SF₅) group has garnered considerable attention in medicinal chemistry, often being referred to as a "super-trifluoromethyl" group.[1] Its rising prominence stems from a unique combination of properties that can be strategically employed to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

Key attributes of the SF₅ group include:

-

High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups. This can significantly influence a molecule's pKa and its interactions with biological targets.[1]

-

Thermal and Chemical Stability: The strength of the sulfur-fluorine bonds provides exceptional resistance to thermal decomposition and chemical degradation, a desirable feature for drug candidates.[3]

-

Lipophilicity: The SF₅ group can increase the lipophilicity of a molecule, which can, in turn, enhance its membrane permeability and bioavailability.[3]

-

Metabolic Stability: The robustness of the SF₅ group often translates to improved metabolic stability, prolonging the in vivo half-life of a drug.[3]

These properties make SF₅-containing compounds, such as this compound, attractive for researchers aiming to optimize lead compounds in drug discovery programs.

Synthesis of this compound: A Proposed Route

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-Chloro-3-(pentafluorosulfur)benzene

-

Rationale: This initial step introduces the key SF₅ group onto the aromatic ring. A common method for this transformation is the reaction of an aryl iodide with sulfur chloride pentafluoride (SF₅Cl) under photochemical conditions.

-

Procedure:

-

In a quartz reaction vessel equipped with a magnetic stirrer and a UV lamp (e.g., a high-pressure mercury lamp), dissolve 1-chloro-3-iodobenzene (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Introduce sulfur chloride pentafluoride (SF₅Cl, 1.2 eq) into the reaction mixture.

-

Irradiate the mixture with the UV lamp while maintaining the temperature below 10 °C. Monitor the reaction progress by GC-MS.

-

Upon completion, carefully quench the reaction with a solution of sodium sulfite.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-chloro-3-(pentafluorosulfur)benzene.

-

Step 2: Synthesis of 3-Chloro-5-(pentafluorosulfur)benzaldehyde

-

Rationale: Formylation of the SF₅-substituted benzene derivative is achieved via ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1-chloro-3-(pentafluorosulfur)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour.

-

Add N,N-dimethylformamide (DMF, 1.5 eq) dropwise and continue stirring at -78 °C for another hour.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting aldehyde by column chromatography.

-

Step 3: Synthesis of this compound

-

Rationale: The final step involves the oxidation of the aldehyde to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this transformation.

-

Procedure:

-

Dissolve 3-chloro-5-(pentafluorosulfur)benzaldehyde (1.0 eq) in a mixture of acetone and water.

-

Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄, 1.5 eq) in water dropwise.

-

After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.

-

Filter the mixture to remove the manganese dioxide precipitate and wash the solid with hot water.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are critical for this purpose.

Caption: A typical workflow for the characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly informative.

| Property | Predicted Value |

| Molecular Formula | C₇H₄ClF₅O₂S |

| Molecular Weight | 294.62 g/mol |

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. Based on the electronic effects of the chloro, carboxyl, and pentafluorosulfur groups, the chemical shifts can be predicted.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The number of signals will depend on the symmetry of the molecule. For this compound, seven distinct signals are expected: one for the carboxylic carbon and six for the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum is characteristic of the SF₅ group. It typically shows a complex multiplet pattern due to coupling between the axial and equatorial fluorine atoms. The chemical shifts are expected in the characteristic region for SF₅ groups.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 294 (for ³⁵Cl isotope) and 296 (for ³⁷Cl isotope) in a roughly 3:1 ratio.

-

Key Fragmentation Patterns: Loss of the carboxyl group (-COOH, 45 Da) and potentially the pentafluorosulfur group (-SF₅, 127 Da) would be expected fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad)[5] |

| C=O stretch (carboxylic acid) | 1710-1680[5] |

| C-Cl stretch | 800-600 |

| S-F stretch | 900-600 |

Elemental Analysis

Elemental analysis provides the percentage composition of elements in a compound, which can be used to confirm the empirical and molecular formula.

Expected Elemental Composition for C₇H₄ClF₅O₂S:

| Element | Percentage |

| Carbon (C) | 28.54% |

| Hydrogen (H) | 1.37% |

| Chlorine (Cl) | 12.00% |

| Fluorine (F) | 32.24% |

| Oxygen (O) | 10.86% |

| Sulfur (S) | 10.88% |

Safety Considerations

As with any chemical synthesis, proper safety precautions must be taken. The reagents used in the proposed synthesis are hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Special care should be taken when working with n-butyllithium, which is pyrophoric, and potassium permanganate, which is a strong oxidizing agent.

Conclusion

This compound is a promising building block for the development of new pharmaceuticals. While a direct synthesis is not prominently documented, a plausible and robust synthetic route can be designed based on established chemical transformations. The comprehensive characterization of this compound using modern analytical techniques is crucial for confirming its structure and purity, thereby ensuring its suitability for further applications in drug discovery and development.

References

- BenchChem. (n.d.). 3-(Pentafluorosulfanyl)benzoic Acid in Drug Discovery.

- BenchChem. (n.d.). The Rising Star in Medicinal Chemistry: Applications of Pentafluorosulfanyl (SF5) Compounds.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ChemicalBook. (n.d.). This compound | 1211589-32-0.

- PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid.

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzoic acid.

- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).

- NIST. (n.d.). Benzoic acid, 3-chloro-.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- ResearchGate. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

Sources

- 1. rsc.org [rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. colorado.edu [colorado.edu]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Discovery and History of Pentafluorosulfur-Containing Aromatic Compounds

Foreword: The "Super" Substituent

In the landscape of medicinal, agrochemical, and materials science, the relentless pursuit of novel molecular entities with enhanced properties is a driving force of innovation. Among the vast arsenal of chemical functionalities available to researchers, fluorinated groups have carved out a position of exceptional importance. While the trifluoromethyl (CF3) group has long been a mainstay for modulating lipophilicity, metabolic stability, and electronic characteristics, its lesser-known cousin, the pentafluorosulfur (SF5) group, is rapidly emerging as a "super-trifluoromethyl" moiety. This guide provides a comprehensive exploration of the discovery and historical development of pentafluorosulfur-containing aromatic compounds, offering researchers, scientists, and drug development professionals a detailed understanding of the origins and evolution of this remarkable functional group.

The Dawn of SF5-Aromatic Chemistry: A Challenging Beginning

The story of aromatic SF5 compounds begins not with a simple, high-yielding reaction, but with a challenging and low-efficiency synthesis that nevertheless opened the door to a new field of fluorine chemistry.

The Pioneering Work of William A. Sheppard

The first synthesis of an aromatic compound bearing a pentafluorosulfur group was reported in 1961 by Dr. William A. Sheppard, a researcher at the Du Pont Company with a deep interest in organic fluorine chemistry. Sheppard's groundbreaking work involved the stepwise fluorination of diphenyl disulfide using silver difluoride (AgF2), an expensive and aggressive fluorinating agent. This pioneering effort yielded phenylsulfur pentafluoride (C6H5SF5), albeit in a mere 9% yield.

Despite the low yield, Sheppard's work was monumental. It introduced the SF5 group as a new, stable substituent on an aromatic ring and laid the groundwork for future investigations into its properties and synthesis. His subsequent research revealed the potent electron-withdrawing nature of the SF5 group, establishing its unique electronic characteristics.

Early Synthetic Hurdles

The initial synthesis developed by Sheppard highlighted the significant challenges associated with introducing the SF5 group onto an aromatic ring. The harsh reaction conditions and the use of expensive reagents limited the accessibility and widespread adoption of SF5-containing compounds for many years. The lack of practical and economical production methods stood in stark contrast to the well-established synthesis of trifluoromethyl arenes, which had been in industrial use since the 1930s and 40s. This disparity in synthetic accessibility meant that the full potential of the "super-trifluoromethyl" group remained largely untapped for several decades.

Evolution

solubility and pKa of 3-Chloro-5-(pentafluorosulfur)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-(pentafluorosulfanyl)benzoic Acid

Abstract

3-Chloro-5-(pentafluorosulfanyl)benzoic acid is a compound of significant interest in medicinal chemistry, primarily due to the unique properties conferred by the pentafluorosulfanyl (SF₅) group. Often termed a "super-trifluoromethyl" group, the SF₅ moiety provides a compelling combination of high electronegativity, metabolic stability, and lipophilicity, making it a valuable substituent for modulating the properties of drug candidates.[1][2][3] This guide provides a comprehensive analysis of two critical physicochemical parameters for this molecule: its acid dissociation constant (pKa) and solubility. As direct experimental data for this specific compound is not prevalent in public literature, this document combines theoretical predictions grounded in established chemical principles with detailed, field-proven experimental protocols for empirical validation. Understanding these properties is paramount, as they fundamentally govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, influencing everything from bioavailability to formulation strategy.[4][5][6]

Theoretical Physicochemical Profile and pKa Estimation

A foundational understanding of a molecule's properties begins with an analysis of its structure. 3-Chloro-5-(pentafluorosulfanyl)benzoic acid features a benzoic acid core substituted at the meta positions with a chloro group and a pentafluorosulfanyl group. Both substituents are powerfully electron-withdrawing, which significantly influences the acidity of the carboxylic acid proton.[7]

Electronic Effects of Substituents

The acidity of the carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) stabilize this anion by delocalizing its negative charge through inductive effects (-I), thereby increasing the acidity (i.e., lowering the pKa) of the parent acid.

-

Pentafluorosulfanyl (-SF₅) Group: The SF₅ group is one of the most electron-withdrawing and lipophilic functional groups used in medicinal chemistry.[8] Its strong -I effect is significantly greater than that of the trifluoromethyl (-CF₃) group.[9]

-

Chloro (-Cl) Group: The chloro group is also an EWG, exerting a moderate -I effect.

pKa Estimation via the Hammett Equation

The Hammett equation is a robust tool for estimating the pKa of substituted benzoic acids by quantifying the electronic influence of meta and para substituents. The equation is:

pKa = pKa (benzoic acid) - ρ * Σσ

Where:

-

pKa (benzoic acid) is the acid dissociation constant of unsubstituted benzoic acid, approximately 4.20.

-

ρ (rho) is the reaction constant, which is ~1 for the dissociation of benzoic acids in water.

-

Σσ (sigma) is the sum of the Hammett substituent constants for each group.

For 3-Chloro-5-(pentafluorosulfanyl)benzoic acid, we use the meta-constants (σm):

-

σm for -Cl: +0.37

-

σm for -SF₅: +0.61[8]

Calculation:

-

Σσ = σm(-Cl) + σm(-SF₅) = 0.37 + 0.61 = 0.98

-

pKa ≈ 4.20 - (1 * 0.98)

-

pKa ≈ 3.22

This calculation predicts a significantly more acidic compound than benzoic acid, a direct consequence of the powerful inductive stabilization provided by the two meta-substituents.

Predicted Physicochemical Properties

The following table summarizes the key predicted and known properties of the title compound.

| Property | Predicted/Calculated Value | Rationale/Source |

| Molecular Formula | C₇H₄ClF₅O₂S | - |

| Molecular Weight | 282.62 g/mol | [10] |

| CAS Number | 1211589-32-0 | [11] |

| Predicted pKa | ~3.22 | Hammett Equation Calculation |

| Solubility Profile | Low aqueous solubility, pH-dependent. | The highly lipophilic SF₅ group and aromatic core suggest poor intrinsic solubility.[8] As a strong acid, solubility will increase dramatically at pH values above the pKa.[5] |

Experimental Determination of pKa

While theoretical estimation provides a valuable starting point, empirical determination is essential for accuracy. The choice of method often depends on the compound's properties, such as its solubility and the presence of a UV-active chromophore.[12]

Workflow for Method Selection

The following diagram outlines a logical workflow for selecting an appropriate pKa determination method.

Caption: Logical workflow for selecting a pKa determination method.

Protocol 1: Potentiometric Titration

This is the gold-standard method due to its precision and direct measurement of pH changes.[12] It is suitable if the compound has sufficient solubility (typically > 10⁻⁴ M).[13]

Causality Behind Choices:

-

Co-solvent: If aqueous solubility is a limiting factor, a co-solvent like methanol can be used. However, this measures an apparent pKa (pₛKa), and extrapolation to 0% co-solvent is required to find the true aqueous pKa.[12]

-

Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of acidic compounds.[13]

-

Constant Ionic Strength: Using a background electrolyte like KCl ensures that activity coefficients remain constant, making the measured potential changes solely dependent on the hydrogen ion concentration.[13]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).[13]

-

Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water (or a co-solvent/water mixture) to a concentration of ~1 mM. Add KCl to a final concentration of 0.15 M to maintain ionic strength.[13]

-

Titration Setup: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a micro-burette tip. Begin stirring and purge the solution with nitrogen for 10-15 minutes.[13]

-

Titration: Titrate the solution with a standardized, carbonate-free base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV) identifies the equivalence point.

Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds with low solubility but requires a UV-active chromophore near the ionizable center, where the absorbance spectrum changes predictably with pH.[4][14]

Causality Behind Choices:

-

Buffer Series: A series of buffers with known pH values spanning the estimated pKa (e.g., pH 2 to 5) is used to control the ionization state of the compound.

-

Wavelength Selection: The analysis is performed at wavelengths where the difference in absorbance between the protonated (HA) and deprotonated (A⁻) species is maximal, ensuring the highest sensitivity.[14]

Step-by-Step Methodology:

-

Spectrum Scans: Prepare a series of solutions of the compound at a constant concentration in buffers of varying, precisely known pH values. Record the full UV-Vis spectrum (e.g., 220-500 nm) for each solution.

-

Identify Analytical Wavelengths: Overlay the spectra. Identify the isosbestic point(s) (wavelengths where absorbance does not change with pH) to confirm a simple two-state equilibrium. Select analytical wavelengths with the largest absorbance differences between the fully protonated (low pH) and fully deprotonated (high pH) forms.[15]

-

Data Collection: Measure the absorbance of each buffered solution at the selected analytical wavelengths.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve has an inflection point that corresponds to the pKa.[16][17] The data can be fitted to the Henderson-Hasselbalch equation to calculate a precise pKa value.

Experimental Determination of Solubility

Solubility is a critical parameter that influences drug absorption and formulation.[5] It is essential to distinguish between kinetic and thermodynamic solubility, with the latter being the true equilibrium value and the "gold standard" for drug development.[18][19]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, developed by Higuchi and Connors, is the most reliable method for determining thermodynamic solubility.[18] It measures the saturation concentration of a compound in a solvent at equilibrium with an excess of the solid drug.

Causality Behind Choices:

-

Excess Solid: Ensures that the solution achieves true saturation and remains in equilibrium with the solid phase.[18]

-

Equilibration Time: A sufficient incubation period (24-72 hours) is necessary to ensure that the system has reached thermodynamic equilibrium. The concentration should be measured at multiple time points (e.g., 24h and 48h) to confirm stability.

-

Solid-Phase Analysis: Characterizing the solid material before and after the experiment (e.g., by XRPD) is crucial to identify any potential changes in crystal form (polmorphism), which can significantly affect solubility.[19]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-Chloro-5-(pentafluorosulfanyl)benzoic acid to vials containing the desired media (e.g., pH 7.4 phosphate buffer, Simulated Gastric Fluid, Simulated Intestinal Fluid). The amount should be sufficient to ensure solid remains after equilibrium is reached.

-